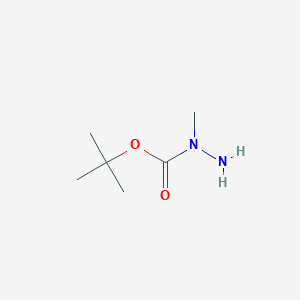

1-Boc-1-methylhydrazine

概述

描述

地泼尼龙,也称为地塞米松,是一种合成的糖皮质激素类皮质类固醇。它主要用于其抗炎和免疫抑制特性。 地泼尼龙的化学式为C21H28O4,摩尔质量为344.451 g/mol .

准备方法

合成路线和反应条件

地泼尼龙是通过一系列涉及类固醇前体的化学反应合成的。合成通常从孕烷衍生物的修饰开始。关键步骤包括羟基化和乙酰化反应,以引入必要的官能团。 反应条件通常涉及使用催化剂以及特定的温度和压力设置,以确保获得所需产物 .

工业生产方法

在工业环境中,地泼尼龙的生产涉及大型化学反应器,其中反应得到严格控制,以最大限度地提高产量和纯度。 该过程包括纯化步骤,例如结晶和色谱法,以从其他副产物中分离地泼尼龙 .

化学反应分析

Protection and Deprotection Reactions

The Boc (tert-butoxycarbonyl) group serves as a temporary protective moiety for the hydrazine nitrogen, enabling selective reactivity in multi-step syntheses.

-

Deprotection under acidic conditions : The Boc group is cleaved with trifluoroacetic acid (TFA) or HCl in dioxane, releasing 1-methylhydrazine (CH₃NHNH₂) as a reactive intermediate .

-

Stability : The compound remains stable under basic and nucleophilic conditions, making it suitable for reactions involving Grignard reagents or organometallics .

Hydrazide Formation via Acyl Transfer

This compound reacts with electrophilic carbonyl groups to form hydrazides, a key step in synthesizing biologically active molecules.

Example :

In HDAC inhibitor synthesis, this compound reacts with methyl 4-(aminomethyl)benzoate under reflux to generate a hydrazide precursor. Subsequent condensation with butyraldehyde yields a pyrazolidinone derivative with HDAC3 inhibition (IC₅₀ < 10 nM) .

Michael Addition and Covalent Modification

The compound participates in conjugate additions with α,β-unsaturated carbonyl systems, forming covalent adducts.

-

Acrylamide derivatives : Reacts with cinnamamide esters to create Michael adducts, enhancing inhibitory activity against HDAC enzymes .

-

Kinetics : Reaction completion occurs within 2–4 hours at 60°C in aprotic solvents (e.g., acetonitrile) .

Selectivity in Multi-Step Syntheses

The Boc group’s steric bulk directs regioselectivity:

-

Para-substitution preference : Reactions with substituted benzoyl chlorides favor para products due to reduced steric hindrance (e.g., 1l vs. 1k selectivity ratio: 8:1) .

-

Impact of α,β-unsaturation : Compounds with acrylamide-like structures (e.g., 1i ) show enhanced inhibitory activity by forming covalent bonds with cysteine residues .

Stability and Handling Considerations

科学研究应用

Synthesis and Use in Organic Chemistry

1-Boc-1-methylhydrazine is primarily used for the protection of hydrazines during organic synthesis. The Boc (tert-butoxycarbonyl) group is a common protecting group that allows for selective reactions without interference from the hydrazine functional group.

Boc Protection Technique

A solventless technique for Boc-protection of hydrazines has been developed, which demonstrates high efficiency and yields. This method allows for the selective protection of hydrazines and amines under mild conditions, avoiding the formation of complex mixtures typical in traditional methods .

Table 1: Reaction Conditions for Boc Protection

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Monosubstituted Hydrazines | Boc2O at 22-24°C | High |

| Primary Amines | Boc2O at room temperature | Fast |

| Secondary Amines | Requires DMAP catalyst | Moderate |

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of bioactive compounds, including pharmaceuticals. Its ability to form stable derivatives makes it valuable for drug development.

Case Study: Synthesis of Peptides

One notable application is in the synthesis of peptides containing aza-amino acids. The Boc-protected hydrazine can be incorporated into peptide chains, enhancing the stability and bioactivity of the resulting compounds .

Table 2: Examples of Peptides Synthesized Using this compound

| Peptide Name | Aza-Amino Acid Position | Yield (%) |

|---|---|---|

| Goserelin | Various | 80-90 |

| Other Peptides | Varies | High |

Research indicates that this compound exhibits favorable pharmacokinetic properties, including good skin permeation and low interaction with cytochrome P450 enzymes, making it a potential candidate for drug formulation .

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| BBB Permeant | Yes |

| P-gp Substrate | No |

| CYP Inhibition | None |

| Log Kp (skin permeation) | -6.93 cm/s |

作用机制

地泼尼龙通过与体内糖皮质激素受体结合来发挥其作用。这种结合导致参与炎症和免疫反应的特定基因的激活或抑制。 分子靶标包括各种细胞因子和酶,这些细胞因子和酶在炎症和免疫调节中发挥作用 .

相似化合物的比较

类似化合物

泼尼松: 另一种具有类似抗炎特性的合成糖皮质激素。

地塞米松: 以其强大的抗炎和免疫抑制作用而闻名。

氢化可的松: 一种天然存在的糖皮质激素,用于各种医疗治疗

地泼尼龙的独特性

地泼尼龙的独特性在于其独特的化学结构,它在效力和副作用之间取得了平衡。 在某些临床环境中,它通常是首选,因为在这些环境中需要中等强度的糖皮质激素作用,而不需要与更强效的类固醇相关的强烈副作用 .

生物活性

1-Boc-1-methylhydrazine (CAS No. 21075-83-2) is a hydrazine derivative with significant implications in medicinal chemistry and organic synthesis. Its structure, characterized by the tert-butoxycarbonyl (Boc) protecting group, enhances its stability and reactivity in various chemical reactions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₄N₂O₂

- Molecular Weight : 146.19 g/mol

- Solubility : Highly soluble in water (24.2 mg/ml) and organic solvents.

- Log P (octanol-water partition coefficient) : 0.52, indicating moderate lipophilicity .

Pharmacological Profile

This compound exhibits several biological activities that make it a candidate for pharmaceutical applications:

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological activity may be linked to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells.

Study on Anticancer Activity

A notable study explored the anticancer effects of various hydrazine derivatives, including this compound. The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant cytotoxicity at higher concentrations .

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 70 |

| HT-29 (Colon) | 10 | 80 |

Synthesis and Application in Peptide Synthesis

Research has demonstrated the utility of this compound in solid-phase peptide synthesis. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of azole-containing amino acids into peptide sequences . This property is particularly valuable in the development of peptidomimetics.

Toxicity and Safety Profile

While the biological activity of this compound is promising, safety assessments are crucial. Reports indicate that hydrazine derivatives can exhibit toxic effects, particularly related to their potential to induce oxidative stress and DNA damage . Therefore, further toxicological studies are necessary to establish safe dosage levels for therapeutic use.

属性

IUPAC Name |

tert-butyl N-amino-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMQNZFRFVYNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395881 | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21075-83-2 | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-1-methylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1-Boc-1-methylhydrazine in organic synthesis?

A: this compound serves as a valuable starting material for synthesizing various molecules. Its primary use is in preparing substituted hydrazines [], which are important building blocks for numerous pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it acts as a precursor in the synthesis of heterocyclic compounds [], expanding its utility in creating diverse chemical structures.

Q2: What are the advantages of using this compound in synthesis compared to other similar reagents?

A: this compound offers several advantages, including its regioselectivity in forming substituted hydrazines []. This selectivity simplifies synthesis and reduces the formation of unwanted byproducts. Furthermore, its availability as a liquid and solubility in common organic solvents [] make it easy to handle and incorporate into various reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。